VA4 TG2 inhibitor is a highly selective and irreversible inhibitor of tissue transglutaminase 2, an enzyme implicated in various pathological processes, including neurodegeneration and cancer. This compound has garnered attention due to its potential therapeutic applications in treating conditions like spinal cord injury and other central nervous system disorders. The development of VA4 is rooted in structure-activity relationship studies that have elucidated the molecular interactions between the inhibitor and the target enzyme.
VA4 TG2 inhibitor belongs to a class of compounds designed to inhibit transglutaminase enzymes, particularly tissue transglutaminase 2. Its design is based on structural insights gained from crystallographic studies of the enzyme, allowing for targeted modifications to enhance binding affinity and selectivity. The compound is classified as a small molecule inhibitor, specifically designed to interact covalently with the active site of the enzyme, thereby inhibiting its function.
The synthesis of VA4 involves several key steps, typically beginning with a common scaffold that incorporates an acrylamide warhead. This warhead is crucial for the irreversible binding mechanism of the inhibitor.
The detailed synthetic pathway can be found in patent literature which outlines specific reaction conditions and yields achieved during various stages of synthesis .
The molecular structure of VA4 reveals several functional groups that contribute to its inhibitory activity:
VA4 functions primarily through covalent modification of tissue transglutaminase 2, leading to irreversible inhibition. The key reactions include:
The mechanism by which VA4 inhibits tissue transglutaminase 2 involves several steps:
Studies have shown that this inhibition leads to significant biological effects, such as improved outcomes in models of spinal cord injury .
Relevant data regarding these properties can be found in chemical databases and publications focused on pharmacokinetics .
VA4 TG2 inhibitor has several potential applications in scientific research and therapeutic development:
Transglutaminase 2 (TG2) is a structurally complex, multifunctional enzyme encoded by the TGM2 gene. Its tertiary structure comprises four distinct domains: (1) an N-terminal β-sandwich domain facilitating fibronectin binding and integrin interactions; (2) a catalytic core domain housing the Cys277-His335-Asp358 triad essential for transamidase activity; and (3) two C-terminal β-barrel domains containing GTP/GDP-binding sites critical for G-protein signaling [2] [4] [7]. Crucially, TG2 exists in two mutually exclusive conformational states governed by cellular cofactors:
The redox state further modulates activity; oxidation promotes a disulfide bond (Cys370-Cys371) in the open conformation, reversibly inactivating transamidase function unless reduced by thioredoxin [8]. This intricate conformational regulation allows TG2 to function diversely as a transamidase, GTPase, deamidase, protein disulfide isomerase, protein kinase, and scaffold protein within various cellular compartments (cytosol, nucleus, mitochondria, cell surface, ECM) [2] [4].
TG2's dysregulation contributes significantly to diverse pathologies, primarily through context-dependent mechanisms tied to its conformational states:
The critical role of TG2, particularly its GTP-binding/G-protein signaling function in cancer progression and CSC survival, underscores its therapeutic potential. However, targeting presents unique challenges:
Table 1: Key Characteristics of VA4 Compared to Other TG2 Inhibitor Scaffolds
Characteristic | Peptide Mimetics (e.g., VA4, NC9) | Early Irreversible Acrylamides | GTP-Competitive Inhibitors | Reversible Inhibitors (e.g., CP4d) |
---|---|---|---|---|
Target Conformation | Open (locks it) | Open | Closed | Open or Closed |
Mechanism | Irreversible covalent (Cys277) | Irreversible covalent (Cys277) | Competitive reversible | Reversible non-covalent |
Inhibits Transamidase | Yes | Yes | No | Yes (if targeting open) |
Inhibits GTP Binding | Yes (indirectly via locking) | No | Yes | No |
Cell Permeability | Moderate to High | Low (often Pgp substrates) | Variable | High |
CSC Survival Impact | High (abolishes GTP signaling) | Low/Moderate | High | Variable |
Primary Therapeutic Rationale | Cancer (CSC), Fibrosis | Celiac, Fibrosis | Cancer | Celiac, Fibrosis |
VA4's design incorporates key pharmacophores:
VA4 demonstrates potent inhibitory kinetics:
Table 2: Key Kinetic and Pharmacokinetic Parameters of VA4
Parameter | Value | Significance |
---|---|---|
kinact/KI | ~ 10⁶ M⁻¹min⁻¹ | High inhibitory efficiency; rapid enzyme inactivation |
Selectivity (vs. other TGs) | High (>100-fold) | Reduced risk of off-target effects within transglutaminase family |
Passive Permeability (Papp) | ~15-20 x 10⁻⁶ cm/s | Moderate to good cell membrane permeability |
Pgp Efflux Ratio | ~1.99 | Moderate susceptibility to efflux; potentially manageable with formulation/design |
Mechanism on GTP Binding | Complete Abolishment | Unique mechanism targeting cancer-critical GTP signaling |
In cellular models (e.g., SCC-13 squamous carcinoma CSCs, mesothelioma CSCs), VA4 effectively crosses membranes, inhibits intracellular TG2, locks it in the open conformation (confirmed by FLIM-FRET), abolishes GTP binding, and consequently inhibits CSC survival, spheroid formation, invasion, migration, and tumor formation [1] [3]. Its impact on GTP signaling makes it particularly suited for targeting TG2-dependent cancers and CSCs, where this activity is paramount for survival and aggressiveness [1] [5] [8]. VA4 thus serves as a critical tool compound and a paradigm for designing next-generation conformation-specific TG2 inhibitors with optimized pharmacological profiles for targeting intracellular GTP signaling in cancer and potentially other GTP-driven pathologies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7